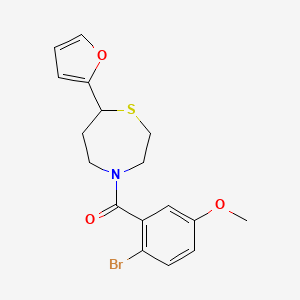

(2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c1-21-12-4-5-14(18)13(11-12)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMUBIHSMSKZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester.

Bromination and Methoxylation of Phenyl Ring: The phenyl ring is first brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by methoxylation using methanol and a base.

Coupling of Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid and a suitable palladium catalyst.

Final Coupling: The final step involves coupling the brominated methoxyphenyl ring with the thiazepane-furan intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aryl ring and the methoxy group are primary sites for substitution:

Nucleophilic Aromatic Substitution (Br)

The electron-withdrawing methoxy group at the para-position activates the bromine at the ortho-position for nucleophilic substitution. For example:

-

Amination : Reaction with primary/secondary amines (e.g., pyrrolidine, piperazine) under heated conditions (60–80°C) in DMF yields aryl amine derivatives .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces Br with aryl groups .

Demethylation (OCH₃ → OH)

The methoxy group undergoes demethylation using BBr₃ in CH₂Cl₂ at 0°C to form a phenolic -OH group .

Ketone Reduction

The central methanone group can be reduced to a secondary alcohol using LiAlH₄ or NaBH₄.

Furan Oxidation

The furan ring is susceptible to oxidation with mCPBA or ozone, forming dihydrofuran or diketone derivatives.

Thiazepane Ring Reactivity

The 1,4-thiazepane ring exhibits unique behavior:

Ring-Opening

Under acidic conditions (HCl/H₂O), the thiazepane ring undergoes cleavage at the sulfur atom, yielding a disulfide intermediate.

Nucleophilic Attack

The nitrogen in the thiazepane reacts with electrophiles (e.g., acyl chlorides) to form amides .

Methoxy Group Halogenation

The methoxy group can be converted to -Cl or -Br using PCl₅ or PBr₃, respectively .

Bromine Displacement

Br on the aryl ring is replaceable via Ullmann coupling with CuI/phenanthroline to form biaryl ethers .

Stability and Side Reactions

-

Acidic Conditions : The thiazepane ring is prone to hydrolysis at high temperatures (>100°C).

-

Light Sensitivity : The bromoaryl group may undergo photodecomposition; storage in amber vials is recommended .

Research Findings

Scientific Research Applications

Chemistry

In organic synthesis, (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity due to the presence of the thiazepane ring, which is known to interact with various biological targets. It could be explored for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine

Given its structural complexity, this compound could be investigated for its pharmacological properties

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique combination of functional groups makes it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific biological target. Generally, compounds with thiazepane rings can interact with enzymes or receptors, modulating their activity. The brominated phenyl ring and furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with three analogs:

Key Observations:

- Heterocyclic Variations : Replacing furan with thiophene (as in ) introduces sulfur, which may alter electronic properties and binding affinity. Thiophene’s higher lipophilicity could improve bioavailability but reduce water solubility.

- Substituent Flexibility: The morpholino group in provides polarity, favoring aqueous solubility, whereas the cyclopentyl group in introduces steric hindrance, possibly reducing target engagement .

Comparative Activity Insights:

- The target compound’s bromine and methoxy groups may synergize to improve PTK inhibition compared to non-halogenated analogs (e.g., ).

- Thiophene-containing analogs (e.g., ) might exhibit altered selectivity profiles due to sulfur’s larger atomic radius and polarizability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,4-thiazepane ring in this compound?

- Methodology : The 1,4-thiazepane ring can be synthesized via ring-closing metathesis of di-thioether precursors or condensation reactions involving cysteine derivatives and aldehydes. Metal-catalyzed approaches, such as palladium-mediated cyclization (e.g., using Pd(OAc)₂ with phosphine ligands), are effective for forming seven-membered heterocycles. Post-cyclization functionalization with furan-2-yl groups can be achieved via Sonogashira coupling or Buchwald-Hartwig amination .

- Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (DMF or THF) to favor ring closure over polymerization.

Q. Which spectroscopic techniques are critical for characterizing the methanone core and regiochemistry?

- Techniques :

- ¹H/¹³C NMR : Confirm carbonyl resonance (δ ~190–210 ppm) and substituent integration (e.g., bromo-methoxy aromatic protons).

- X-ray Crystallography : Resolve regiochemistry of the thiazepane ring and furan attachment (see for analogous structures) .

- HRMS/ESI-MS : Verify molecular ion peaks and isotopic patterns (Br presence).

- Data Interpretation : Compare NOESY/ROESY correlations to confirm spatial arrangement of substituents.

Q. What are the potential biological targets suggested by its structural features?

- Hypotheses : The thiazepane moiety may target G-protein-coupled receptors (GPCRs) or ion channels due to structural similarity to bioactive heterocycles. The bromo-methoxy aryl group could enhance lipophilicity, aiding blood-brain barrier penetration (analogous to benzodiazepine derivatives in ) .

- Experimental Design : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand binding assays.

Advanced Research Questions

Q. How can researchers address low yields in coupling the 2-bromo-5-methoxyphenyl moiety to the thiazepane ring?

- Optimization Strategies :

- Catalyst Systems : Use Pd(PPh₃)₄ with Buchwald ligands (XPhos, SPhos) for Suzuki-Miyaura coupling, leveraging the bromo group’s reactivity .

- Solvent Effects : Test polar aprotic solvents (DMSO, DMAc) to stabilize intermediates.

- Additives : Include Cs₂CO₃ or K₃PO₄ to enhance oxidative addition efficiency.

- Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and isolate intermediates via flash chromatography.

Q. What methodologies resolve contradictions in reported biological activities across studies?

- Root Causes : Discrepancies may arise from enantiomeric impurities (if chiral centers exist) or assay conditions (e.g., pH, serum proteins).

- Solutions :

- Chiral HPLC : Assess enantiopurity using Chiralpak AD-H columns ( highlights structural analogs requiring stereochemical control) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. How can computational chemistry predict reactivity or binding modes?

- Approaches :

- DFT Calculations : Model transition states for bromo-group substitution reactions (e.g., SNAr vs. cross-coupling) .

- Molecular Docking : Use AutoDock Vina to predict interactions with GPCRs, referencing X-ray structures (e.g., PDB 4XNW) .

- Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays.

Q. What strategies improve enantiomeric purity of the thiazepane ring?

- Asymmetric Synthesis :

- Chiral Auxiliaries : Employ Evans oxazolidinones during ring formation.

- Enzymatic Resolution : Use lipases (e.g., CAL-B) to separate enantiomers via ester hydrolysis .

- Chromatography : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation.

Data Contradiction Analysis

Q. Conflicting results in receptor binding assays: How to determine the cause?

- Systematic Testing :

Binding Buffer Variations : Test Tris vs. HEPES buffers to rule out pH effects.

Radioligand Stability : Confirm tritiated ligands are not degraded (HPLC analysis).

Receptor Source : Compare results using recombinant vs. native receptors.

- Statistical Tools : Apply ANOVA to identify significant variables across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.